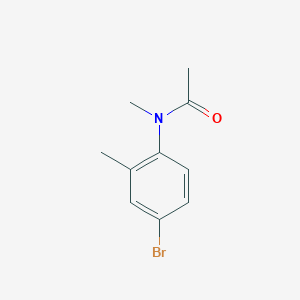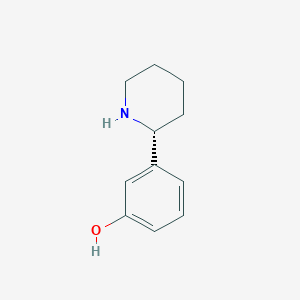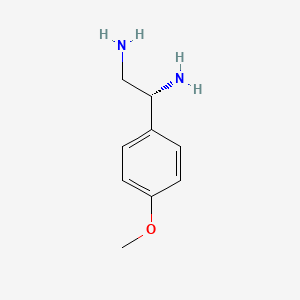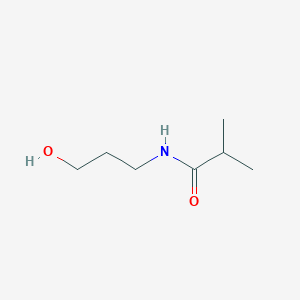
N-(3-Hydroxypropyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxypropyl)isobutyramide is an organic compound with the molecular formula C7H15NO2 It is an amide derivative of isobutyric acid and is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
N-(3-Hydroxypropyl)isobutyramide can be synthesized through several methods. One common synthetic route involves the reaction of isobutyryl chloride with 3-aminopropanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the nucleophilic attack of the amine on the acyl chloride.
Another method involves the direct amidation of isobutyric acid with 3-aminopropanol using a dehydrating agent such as dicyclohexylcarbodiimide (DCC). This reaction also proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
N-(3-Hydroxypropyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-(3-Hydroxypropyl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-(3-Hydroxypropyl)isobutyramide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Isobutyramide: Lacks the hydroxypropyl group, resulting in different chemical and biological properties.
N-(2-Hydroxypropyl)isobutyramide: Similar structure but with the hydroxy group on the second carbon, leading to different reactivity and applications.
N-(3-Hydroxypropyl)acetamide: Similar structure but with an acetamide group instead of isobutyramide, affecting its chemical behavior.
Uniqueness
N-(3-Hydroxypropyl)isobutyramide is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other amides and makes it a valuable compound for various applications.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
N-(3-hydroxypropyl)-2-methylpropanamide |
InChI |
InChI=1S/C7H15NO2/c1-6(2)7(10)8-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,8,10) |
InChI 键 |
PNEVTUYIUVOVMO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


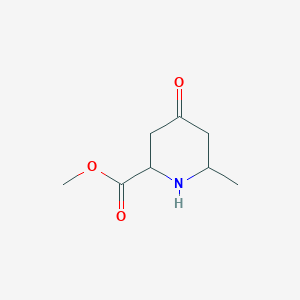
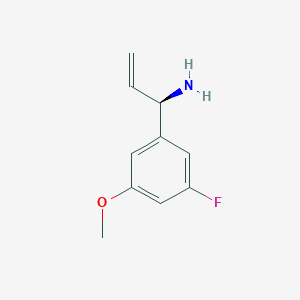
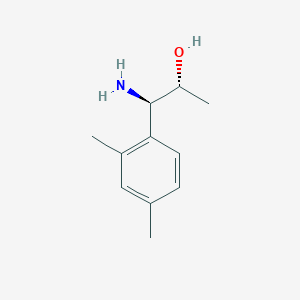

![(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037323.png)

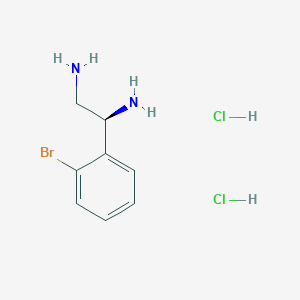
![2-([2,2'-Bipyridin]-6-yl)acetic acid](/img/structure/B13037345.png)
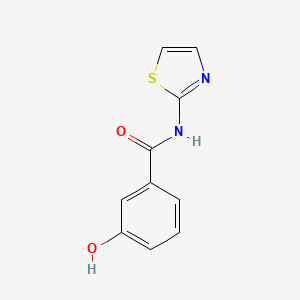

![1-Ethyl-3-(3-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13037372.png)
